molecular formula C6H6N2O2 B11783159 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Cat. No.: B11783159
M. Wt: 138.12 g/mol
InChI Key: ZQTIECFDGXRNRH-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one is a versatile dihydrofuropyrimidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This bicyclic system, consisting of a fused furan and pyrimidine ring, serves as a privileged structure for the design and synthesis of novel bioactive molecules. The furo[3,4-d]pyrimidine core is a prominent heterocyclic framework present in over 15,000 purchasable substances within commercial screening compounds and is recognized as a valuable scaffold in the development of kinase-targeted therapeutic agents . While specific biological data for this exact compound may be limited, closely related structural analogs have demonstrated substantial pharmacological potential. Notably, dihydropyrrolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase, a promising target in oncology research . Furthermore, regioisomeric forms of dihydrofuro[2,3-d]pyrimidines can be efficiently synthesized via diastereoselective, one-pot multi-component reactions involving reagents such as barbituric acids, aryl aldehydes, and pyridinium bromides, highlighting the synthetic utility and accessibility of this chemotype for generating diverse chemical libraries . This compound is offered exclusively for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9)

InChI Key

ZQTIECFDGXRNRH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)N=CNC2=O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 5,7 Dihydrofuro 3,4 D Pyrimidin 4 3h One and Its Congeners

Established Synthetic Pathways to the Dihydrofuro[3,4-d]pyrimidine Nucleus

The construction of the dihydrofuro[3,4-d]pyrimidine core is primarily achieved through cyclization reactions that form the pyrimidinone ring onto a pre-existing furan (B31954) or dihydrofuran moiety. The specific strategies employed often depend on the desired substitution pattern of the final product.

Cyclization Reactions for Core Ring Formation

The formation of the dihydropyrimidinone ring is a key step in the synthesis of the 5,7-dihydrofuro[3,4-d]pyrimidine nucleus. A common approach involves the cyclization of a furan or dihydrofuran precursor bearing appropriate functional groups. For instance, a fourteen-step synthesis of novel 1,2-dihydrofuro[3,4-d]pyrimidine compounds was achieved from 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide (B81097) through Curtius rearrangement, nucleophilic addition, and intramolecular cyclization reactions. researchgate.net

Another strategy involves the condensation of a heterocyclic amine with other reagents. For example, pyrido[2,3-d]pyrimidines can be synthesized through the condensation of 2,6-diaminopyrimidin-4(3H)-one with aldehydes and cyclic ketones. researchgate.net While not directly forming the furo[3,4-d]pyrimidine (B15215042) core, this highlights a general principle of pyrimidine (B1678525) ring formation that can be adapted.

The Biginelli reaction and its modifications also offer a pathway to dihydropyrimidinone-containing scaffolds. mdpi.com This acid-catalyzed cyclocondensation of a urea (B33335) or thiourea (B124793), an aldehyde, and a β-keto ester is a powerful tool for creating the pyrimidine ring. mdpi.com Although typically used for monocyclic systems, its principles can be applied to the synthesis of fused systems like the one .

Precursor Design and Synthesis for Dihydrofuro[3,4-d]pyrimidinone Construction

A key precursor for some syntheses is 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide, which undergoes a series of transformations to yield the desired dihydrofuro[3,4-d]pyrimidine nucleus. researchgate.net The synthesis of this azide precursor is a crucial initial step.

In a different approach, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to furo[3,4-d]pyrimidines, starts with ethyl (ethoxymethylene)cyanoacetate. nih.gov This is cyclized with phenylhydrazine (B124118) to form a pyrazole (B372694) intermediate, which is then further cyclized with formamide (B127407) to create the pyrazolo[3,4-d]pyrimidinone core. nih.gov This highlights the use of acyclic precursors to build up the heterocyclic system in a stepwise manner.

For the synthesis of certain HIV-1 non-nucleoside reverse transcriptase inhibitors with a dihydrofuro[3,4-d]pyrimidine core, 2,4-dichloro-substituted pyrimidines serve as the starting materials. nih.gov These are reacted with 4-hydroxy-3,5-dimethylbenzonitrile, followed by another nucleophilic substitution with 4-(tert-butoxycarbonyl)-aminopiperidine to generate key intermediates that are then converted to the target compounds. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex heterocyclic systems, including those related to the dihydrofuro[3,4-d]pyrimidine nucleus. These reactions allow for the formation of multiple bonds in a single synthetic operation from three or more starting materials.

For example, a series of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized via a three-component reaction between an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water. researchgate.net This method offers advantages such as high yields, low cost, and environmental friendliness. researchgate.net Similarly, furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives have been prepared through a three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid without a catalyst. researchgate.net

The Biginelli reaction, a classic MCR, can be adapted to produce a variety of dihydropyrimidine (B8664642) derivatives. mdpi.com By varying the aldehyde, the β-dicarbonyl compound, and the urea or thiourea component, a wide range of substituted products can be accessed. For instance, using dimedone or indane-1,3-dione as the 1,3-dicarbonyl component leads to quinazoline (B50416) derivatives. mdpi.com

Functionalization and Derivatization Methodologies for 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Once the core dihydrofuro[3,4-d]pyrimidine scaffold is synthesized, further functionalization and derivatization are often necessary to explore the structure-activity relationships of these compounds. These modifications can be achieved through various chemical transformations at different positions of the heterocyclic system.

Regioselective Substitution Reactions

Regioselective reactions are crucial for introducing substituents at specific positions of the dihydrofuro[3,4-d]pyrimidine scaffold, which is essential for fine-tuning the biological activity. The inherent reactivity of the different positions on the heterocyclic rings can be exploited to achieve this selectivity.

In the context of pyridynes, which are reactive intermediates, the regioselectivity of nucleophilic addition can be controlled by adjacent substituents. nih.gov For example, a 5-bromo-3,4-pyridyne favors nucleophilic addition at the C3 position. nih.gov This principle of using directing groups to influence the regioselectivity of a reaction can be applied to the functionalization of the dihydrofuro[3,4-d]pyrimidine system.

The synthesis of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde demonstrates how selectivity can be achieved by carefully choosing reaction conditions. researchgate.net The reaction with aromatic hydrazines occurs at high temperatures without an external base, while the reaction with aliphatic hydrazines proceeds at room temperature with a base. researchgate.net The resulting 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines are versatile intermediates for further functionalization at the 4-position. researchgate.net

Transformations at Peripheral Positions of the Dihydrofuro[3,4-d]pyrimidine Scaffold

Modifications at the peripheral positions of the dihydrofuro[3,4-d]pyrimidine scaffold allow for the introduction of a wide range of functional groups, leading to diverse libraries of compounds for biological screening.

For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is reacted with 4-aminobenzoic acid. nih.gov The resulting product can then be coupled with different amino acid conjugates to create a series of derivatives. nih.gov

Similarly, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides involves the glycosylation of a persilylated or nonsilylated 3-bromoallopurinol to introduce a ribofuranosyl moiety. nih.gov The bromo group at the 3-position can then be transformed into other functional groups. nih.gov

In another example, the synthesis of 5,7-disubstituted-2-phenyl-5H- researchgate.netresearchgate.netmdpi.comthiadiazolo[3,2-a]pyrimidine derivatives is achieved by reacting substituted chalcones with 5-phenyl-1,3,4-thiadiazol-2-amine. researchgate.net This demonstrates how different substituents can be introduced at the 5 and 7 positions of a related pyrimidine-fused system.

Catalyst-Assisted Synthetic Protocols

The synthesis of furo[3,4-d]pyrimidine derivatives and structurally related fused pyrimidine systems has been significantly advanced through the use of various catalytic systems. These catalysts facilitate efficient bond formation, often under mild conditions, and enable the construction of the core heterocyclic structure and the introduction of diverse substituents.

Palladium catalysis, a cornerstone of modern organic synthesis, has been effectively employed. For instance, a palladium(II)-catalyzed three-component reaction of β-ketodinitriles, boronic acids, and aldehydes has been developed to produce 2,4,6-triarylfuro[2,3-d]pyrimidines. acs.org This method is notable for the concurrent construction of the furan and pyrimidine rings through the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds in a single operation. acs.org Similarly, palladium, often in conjunction with copper as a co-catalyst, is utilized in Sonogashira cross-coupling reactions to build complexity onto the furo[2,3-d]pyrimidine (B11772683) core. nih.gov This approach was used to generate novel 6-alkylfuro[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids. nih.gov The versatility of palladium catalysis is also evident in its application to related structures like pyrido[3,4-d]pyrimidines, where it facilitates cross-coupling reactions at the C-4 position to introduce a variety of substituents. nih.gov

Other metallic catalysts have also proven valuable. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used to mediate the reaction between 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and various alkenes or alkynes, affording 5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones and their unsaturated counterparts, respectively. capes.gov.br Furthermore, heterogeneous catalysts, such as magnetic iron oxide nanoparticles, offer advantages in terms of recovery and reusability, aligning with green chemistry principles. rsc.org

Phase transfer catalysis represents another effective strategy. In the synthesis of pyrazolo[3,4-d]pyrimidines, a related fused pyrimidine system, liquid-solid phase transfer catalysis was employed for the alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, proceeding in good yields at room temperature. mdpi.com

Catalyst SystemReaction TypeProductsReference
Pd(II)Three-Component Reaction2,4,6-Triarylfuro[2,3-d]pyrimidines acs.org
Palladium/CopperSonogashira Coupling / Cyclization6-Alkylfuro[2,3-d]pyrimidine-2-one hybrids nih.gov
Cerium(IV) Ammonium Nitrate (CAN)Oxidative Cycloaddition5,6-Dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones capes.gov.br
Liquid-Solid Phase TransferAlkylationN-alkylated pyrazolo[3,4-d]pyrimidines mdpi.com

Novel Synthetic Route Development for Expanding the Furo[3,4-D]pyrimidine Chemical Space

To broaden the accessibility and structural diversity of furo[3,4-d]pyrimidine derivatives, research has focused on developing novel synthetic routes. These efforts often prioritize efficiency, atom economy, and the ability to generate libraries of compounds for further investigation. A key approach involves multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov

One such strategy led to the synthesis of a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives from a common 4-chloro intermediate, which could then be diversified through palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. nih.gov Tandem reactions, where multiple bond-forming events occur sequentially without isolating intermediates, have also been developed. For instance, a tandem terminal alkyne dimerization followed by a 5-endo-trig cyclization was used to synthesize a library of 5,6-disubstituted furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids for the first time. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being incorporated into the synthesis of furo[3,4-d]pyrimidines and related heterocycles. A major focus has been the replacement of traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.

Several catalyst-free, three-component reactions have been successfully developed in aqueous media. researchgate.nettandfonline.com For example, furo[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized from an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in water without any catalyst, offering advantages of high yields, low cost, and a reduced environmental footprint. tandfonline.com Similarly, catalyst-free protocols for synthesizing novel furo[2,3-d]pyrimidine derivatives have been achieved by reacting 1,3-indandione (B147059) or barbituric acid with 2-aminopyrimidines and phenylglyoxal (B86788) monohydrate in water. researchgate.net

The use of recyclable catalysts is another hallmark of green synthetic design. An efficient one-pot, three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives has been reported using a Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst in water. rsc.org This method is notable for its operational simplicity, short reaction times, and excellent yields. Crucially, the catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. rsc.org

Green Chemistry ApproachReaction DetailsKey AdvantagesReference
Aqueous Media SynthesisThree-component reaction without catalystBetter yields, reduced cost, environmental friendliness tandfonline.com
Magnetic NanocatalystOne-pot, three-component reaction in waterHigh efficiency, catalyst reusability, simple workup rsc.org
Catalyst-Free ProtocolThree-component reaction in waterEnvironmentally benign, operational simplicity researchgate.net
Ionic Liquid MediumThree-component reaction without catalystMilder conditions, easier work-up, high yields researchgate.net

Stereoselective Synthesis of Chiral Dihydrofuro[3,4-D]pyrimidine Derivatives

The development of methods for the stereoselective synthesis of chiral dihydrofuro[3,4-d]pyrimidines is a frontier in this field, as chirality is a critical determinant of biological activity. While specific examples for the this compound core are emerging, principles from related heterocyclic systems demonstrate the potential of asymmetric catalysis.

Organocatalysis, which uses small organic molecules to catalyze enantioselective transformations, is a particularly promising strategy. For instance, the highly stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been achieved through a domino-type Michael addition reaction using quinine/squaramide-based acid-base bifunctional organocatalysts. metu.edu.tr This approach highlights how organocatalysts can effectively control the formation of multiple stereocenters in a single transformation, a principle directly applicable to creating chiral dihydrofuro[3,4-d]pyrimidine scaffolds. metu.edu.tr

Bioinspired synthesis also offers a powerful route to chiral molecules. A stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from chiral 1,4-diarylbutane-1,4-diols has been described. elsevierpure.com The reaction proceeds through an acid-catalyzed stereoselective cyclization, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the product. elsevierpure.com This concept of substrate-controlled stereoselection could be adapted for the synthesis of optically active dihydrofuro[3,4-d]pyrimidines from appropriate chiral precursors. The synthesis of other chiral building blocks, such as the iminosugar derivative (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine, further illustrates the mature strategies available for creating complex, stereodefined heterocyclic molecules that can serve as precursors or analogs. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 5,7 Dihydrofuro 3,4 D Pyrimidin 4 3h One Analogues

Design Rationale for Modifying the 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one Scaffold

The design of new analogues based on the this compound scaffold is driven by established medicinal chemistry strategies aimed at discovering compounds with improved biological profiles. These strategies include scaffold hopping to explore new chemical space and bioisosteric replacements to fine-tune molecular properties.

Scaffold-Hopping Strategies in Pyrimidine (B1678525) Chemistry

Scaffold hopping is a key strategy in drug discovery used to identify novel chemical frameworks that retain the essential pharmacophoric features of a known active compound. nih.gov This approach allows for the exploration of new intellectual property space and can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable metabolic profiles. rsc.orgrsc.org

In the context of pyrimidine chemistry, scaffold hopping has been successfully employed to discover new classes of inhibitors. For instance, by hopping from a thienopyrimidine acid scaffold, researchers identified furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum. nih.gov This strategy involved maintaining key binding interactions while altering the core heterocyclic system. Similarly, a scaffold-hopping approach on proteasome inhibitors led to the identification of a preclinical candidate for visceral leishmaniasis, demonstrating the power of this technique to yield compounds with improved solubility and in vivo efficacy. acs.org

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been a particularly fruitful area for scaffold hopping in the development of kinase inhibitors. rsc.org This allows molecules based on this scaffold to mimic the binding of ATP in the kinase active site. rsc.org By making focused chemical modifications, the activity and selectivity of these compounds can be directed toward multiple oncogenic targets. rsc.org

Bioisosteric Replacements in Furo[3,4-D]pyrimidine (B15215042) Architectures

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This approach is used to modulate the potency, selectivity, pharmacokinetics, and toxicity of a lead compound. cambridgemedchemconsulting.comnih.gov

In the design of furo[3,4-d]pyrimidine analogues, bioisosteric replacements are crucial for optimizing interactions with biological targets. For example, the furo[3,2-b]pyridine (B1253681) nucleus has been investigated as a bioisostere for the indole (B1671886) nucleus in the development of 5-HT1F receptor agonists. doi.orgebi.ac.uk This replacement maintained the geometric and conformational attributes of the original indole structure but introduced different physicochemical and electronic properties, resulting in improved selectivity. doi.orgebi.ac.uk

The concept of bioisosterism extends to various parts of the furo[3,4-d]pyrimidine scaffold. For instance, replacing a urea (B33335) linker with a thiourea (B124793) or other scaffolds like pyrazolopyrimidine has been explored to improve the activity of kinase inhibitors. researchgate.net Similarly, the replacement of a phenyl ring with a more electron-deficient ring system, such as a pyridyl group, is a common strategy to enhance metabolic stability by making the compound more robust towards oxidation. rsc.org The strategic application of bioisosteric replacements allows for the fine-tuning of a molecule's properties to achieve a desired biological effect.

Impact of Structural Modifications on Biological Interaction Profiles

The biological activity of this compound derivatives is highly dependent on their structural features. Modifications to the core scaffold and its substituents can significantly alter how these molecules interact with their biological targets.

Analysis of Substituent Effects on Target Binding Affinity

The nature and position of substituents on the furo[3,4-d]pyrimidine scaffold play a critical role in determining the binding affinity of its derivatives to their target proteins. Structure-activity relationship (SAR) studies are essential for understanding these effects and guiding the design of more potent and selective inhibitors.

For example, in the development of inhibitors for the enzyme Notum, modifications to the amide group and the pyrimidine heterocyclic group were systematically explored. nih.gov It was found that deleting a chlorine atom at the 5-position resulted in a significant drop in activity, while replacing it with a methyl group retained activity. nih.gov Conversely, introducing a methyl group at the 2-position led to a dramatic decrease in potency. nih.gov These findings highlight the sensitivity of binding affinity to small structural changes.

In another study focused on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors, structural optimization of a hit compound led to the discovery of derivatives with high potency against FLT3 and VEGFR2. nih.gov This was achieved by exploring different substituents on the phenylurea moiety attached to the core scaffold. nih.gov Similarly, the synthesis and evaluation of three series of pyrazolo[3,4-d]pyrimidine derivatives as RET kinase inhibitors identified compounds with significant activity, demonstrating the importance of the substitution pattern for achieving potent and selective inhibition. nih.gov

The following table summarizes the effects of different substituents on the inhibitory activity of various pyrimidine-based compounds:

ScaffoldTargetSubstituent ModificationEffect on ActivityReference
Furo[2,3-d]pyrimidine (B11772683)NotumDeletion of 5-ClSignificant drop in activity nih.gov
Furo[2,3-d]pyrimidineNotumReplacement of 5-Cl with 5-MeRetained activity nih.gov
Furo[2,3-d]pyrimidineNotumAddition of a 2-Me groupDramatic decrease in potency nih.gov
Pyrazolo[3,4-d]pyrimidineFLT3, VEGFR2Optimization of phenylurea moietyHigh potency achieved nih.gov
Pyrazolo[3,4-d]pyrimidineRET kinaseVarious substitutionsSignificant inhibitory activity nih.gov

Role of the Furo[3,4-D]pyrimidine Core in Molecular Recognition

The furo[3,4-d]pyrimidine core serves as a crucial anchor for molecular recognition, providing the fundamental framework for interaction with the target protein. Its fused ring system offers a rigid structure that orients substituents in a specific spatial arrangement, facilitating key binding interactions.

Studies on various furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have consistently highlighted the importance of the core scaffold. For instance, in the development of Notum inhibitors, the furanopyrimidine core was found to be a successful replacement for a thienopyrimidine scaffold, indicating its ability to maintain the necessary interactions for potent inhibition. nih.gov Similarly, the pyrazolo[3,4-d]pyrimidine scaffold is considered a privileged structure in kinase inhibitor design due to its isosteric relationship with the adenine ring of ATP, allowing it to effectively mimic ATP binding. rsc.org

The importance of the pyrimidine nitrogens in the core is also evident. In a study on triazolopyrimidine analogues, the replacement of the triazolopyrimidine core with a triazolo[1,5-a]pyridine, which lacks one of the pyrimidine nitrogens, resulted in a 100-fold reduction in binding affinity. nih.gov This demonstrates the critical role of specific nitrogen atoms within the heterocyclic core for maintaining potent biological activity.

Identification of Key Pharmacophoric Features within this compound Derivatives

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features within this compound derivatives is essential for designing new and improved inhibitors.

Based on numerous studies of related pyrimidine-based inhibitors, several key pharmacophoric features can be identified:

Hydrogen Bond Donors and Acceptors: The pyrimidine ring often contains hydrogen bond donors and acceptors that are crucial for interacting with the hinge region of kinases. For example, in pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, a hydrogen bond with the backbone of Leu83 in the active site was found to be essential for activity. rsc.org

Aromatic/Hydrophobic Regions: The fused furan (B31954) ring and various aromatic substituents provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in the binding pocket. The design of pyrazolo[3,4-d]pyrimidine-based EGFR-TK inhibitors has been guided by incorporating diverse pharmacophoric fragments with reported anticancer potential, highlighting the importance of these interactions. nih.gov

Specific Substituent Orientations: The rigid furo[3,4-d]pyrimidine core holds the substituents in a defined three-dimensional arrangement. The specific orientation of these substituents is critical for fitting into the binding site and making productive interactions. For instance, in the development of 5-HT1F receptor agonists, the furo[3,2-b]pyridine nucleus was used to maintain the geometric and conformational attributes of the original indole scaffold. doi.orgebi.ac.uk

The following table outlines the key pharmacophoric features and their roles in the activity of pyrimidine-based inhibitors:

Pharmacophoric FeatureRole in Biological ActivityExampleReference
Hydrogen Bond Donors/AcceptorsInteraction with kinase hinge regionHydrogen bond with Leu83 in CDK2 rsc.org
Aromatic/Hydrophobic RegionsVan der Waals interactions with nonpolar residuesIncorporation of diverse pharmacophoric fragments in EGFR-TK inhibitors nih.gov
Specific Substituent OrientationsProper fit within the binding siteMaintenance of geometry in 5-HT1F receptor agonists doi.orgebi.ac.uk

Mechanistic Investigations of 5,7 Dihydrofuro 3,4 D Pyrimidin 4 3h One Derivatives at the Molecular and Cellular Level

Enzyme Inhibition Studies of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one Analogues

Inhibition of Viral Enzymes, e.g., HIV-1 Reverse Transcriptase (RT)

A series of novel diarylpyrimidine (DAPY) derivatives incorporating the this compound core have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govacs.org These compounds have been specifically designed to target the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme. nih.govacs.orgresearchgate.net

Notably, certain analogues have demonstrated exceptional potency against a wide array of HIV-1 strains with single NNRTI-resistant mutations, with EC50 values ranging from 0.9 to 8.4 nM, surpassing the efficacy of the established drug etravirine (B1671769) (ETV). nih.govresearchgate.net Furthermore, these compounds maintained comparable activity to ETV against viral strains with double mutations such as F227L+V106A and K103N+Y181C. nih.govresearchgate.net Specific derivatives, namely 14b and 16c, have shown superior potency against a panel of resistant HIV-1 strains, with EC50 values of 5.79–28.3 nM and 2.85–18.0 nM, respectively. nih.gov These compounds also exhibited moderate inhibition of the RT enzyme, with IC50 values of 0.14-0.15 μM, confirming their mechanism of action as HIV-1 NNRTIs. nih.gov The structural design, which includes a piperidine (B6355638) linker, has been highlighted as crucial for maintaining this potent antiviral activity. nih.gov

Table 1: Antiviral Activity of this compound Derivatives Against Resistant HIV-1 Strains

Compound Mutant Strain EC50 (nM)
13c2 Single NNRTI-resistant 0.9–8.4
13c4 Single NNRTI-resistant 0.9–8.4
14b Resistant panel 5.79–28.3
16c Resistant panel 2.85–18.0

Inhibition of Kinase Activity, e.g., Epidermal Growth Factor Receptor (EGFR) Kinase

Analogues of the broader pyrimidine (B1678525) family, to which this compound belongs, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov Fused pyrimidine systems are recognized as bioisosteres of the purine (B94841) base in ATP, allowing them to effectively compete for the ATP-binding site on kinases like EGFR. nih.gov This inhibitory action can disrupt the downstream signaling pathways that lead to uncontrolled cell proliferation in cancer. nih.gov

Specifically, 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines have been identified as non-covalent inhibitors of EGFR, showing excellent activity against mutants that are resistant to other treatments, such as those with the T790M mutation. nih.gov A structure-based design approach has led to the development of advanced lead compounds with high oral exposure. nih.gov While not all are direct derivatives of the title compound, related pyrimidine-based structures have shown significant EGFR inhibitory activity. For instance, certain tetrahydropyrido[4,3-d]pyrimidine derivatives demonstrated EGFR inhibition with IC50 values in the range of 8–18 nM. nih.gov

Non-Competitive Inhibition Mechanisms

The mechanism of inhibition for some enzyme inhibitors involves binding to an allosteric site, a location on the enzyme distinct from the active site where the substrate binds. wikipedia.orgnih.gov This mode of action is known as non-competitive inhibition. In this type of inhibition, the inhibitor can bind to the enzyme whether or not the substrate is already bound. wikipedia.orgnih.gov This binding event reduces the maximal rate of the enzyme's reaction (Vmax) without altering the enzyme's affinity for the substrate (Km). wikipedia.orgnih.gov This is because the inhibitor does not compete with the substrate for the active site, but rather prevents the enzyme-substrate complex from efficiently forming the product. ucl.ac.uklibretexts.org Feedback inhibition, a common regulatory mechanism in metabolic pathways, often utilizes non-competitive inhibitors to control enzyme activity. libretexts.org

Molecular Interactions with Biological Macromolecules

Binding Site Characterization (e.g., Allosteric Pockets)

The efficacy of this compound derivatives as NNRTIs is attributed to their interaction with an allosteric binding site on the HIV-1 reverse transcriptase known as the NNRTI binding pocket (NNIBP). nih.govresearchgate.net The design of these inhibitors often involves a strategy of "scaffold-hopping" guided by the structure of this pocket to enhance binding and overcome resistance. acs.orgresearchgate.net The binding of these inhibitors to the allosteric site induces a conformational change in the enzyme that impairs its function, even though the active site remains unoccupied by the inhibitor. wikipedia.orgnih.gov

Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of the ligand-target complex for pyrimidine-based inhibitors is significantly influenced by weak intermolecular forces, including hydrogen bonds and hydrophobic interactions. nih.gov In the context of this compound derivatives targeting HIV-1 RT, the exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine core can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues within the NNIBP. nih.gov This enhanced hydrogen bonding contributes to improved resistance profiles. nih.gov

In broader studies of pyrimidine derivatives interacting with kinases, both hydrophobic interactions and hydrogen bonding have been shown to be critical for stabilizing the ligand at the binding interface. nih.gov The furanone component of related structures can participate in intramolecular N-H···O hydrogen bonds, and intermolecular hydrogen bonds can link molecules into larger assemblies. nih.gov For non-covalent EGFR inhibitors based on a 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidine scaffold, structure-based design has been instrumental in optimizing these critical molecular interactions. nih.gov

Structural Basis of Selective Target Modulation

The selective interaction of this compound derivatives with their biological targets is fundamentally rooted in their distinct three-dimensional structure. These compounds often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Their efficacy and selectivity are derived from their ability to bind within a specific allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket (NNIBP).

A key strategy in the design of these derivatives involves a scaffold-hopping approach, where the central core of existing drugs is replaced with the dihydrofuro[3,4-d]pyrimidine moiety. nih.gov This scaffold is designed to target "tolerant regions" within the NNIBP, which are areas capable of accommodating different chemical groups. This adaptability is crucial for maintaining activity against drug-resistant viral strains. nih.gov The exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine core can act as a hydrogen bond acceptor, forming additional hydrogen bond interactions with amino acid residues in the binding pocket. nih.gov This enhanced binding can contribute to an improved resistance profile compared to earlier generation NNRTIs. nih.gov

Molecular docking simulations and crystal structure analyses have provided detailed insights into these interactions. For instance, studies on pyrazolo[4,3-d]pyrimidine derivatives, a related class of compounds, revealed a competitive mode of inhibition with cyclin-dependent kinase 2 (CDK2), confirmed by high-resolution crystal structures. nih.gov Similarly, for dihydrofuro[3,4-d]pyrimidine derivatives targeting HIV-1 reverse transcriptase, the specific substitutions on the pyrimidine ring and associated phenyl rings are optimized to fit snugly within the binding pocket, enhancing both potency and selectivity. elsevierpure.com The combination of the core scaffold's inherent properties and the strategic placement of substituents allows these molecules to effectively and selectively modulate the function of their target enzymes. nih.govelsevierpure.com

Cellular Responses to this compound Derivatives in vitro

Derivatives of the 5,7-dihydrofuro[3,4-d]pyrimidine scaffold have demonstrated significant promise as antiviral agents, particularly as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govkuleuven.be Research has focused on developing compounds that can overcome the challenge of drug resistance that limits the efficacy of many existing antiretroviral therapies. nih.gov

Several synthesized derivatives have shown exceptional potency against a wide array of HIV-1 strains, including those with mutations that confer resistance to other NNRTIs. For example, the derivatives 13c2 and 13c4 were highly effective against various single-mutation NNRTI-resistant HIV-1 strains, with 50% effective concentration (EC₅₀) values ranging from 0.9 to 8.4 nM, surpassing the activity of the established drug Etravirine (ETV). nih.govduke.edu These compounds also showed activity comparable to ETV against challenging double-mutation strains like F227L+V106A and K103N+Y181C. nih.gov

Further studies identified compounds 14b and 16c as having superior potency against a panel of resistant HIV-1 strains, with EC₅₀ values between 2.85 and 28.3 nM. kuleuven.benih.gov These compounds showed notably improved activity against the difficult-to-inhibit F227L/V106A and K103N/Y181C mutations when compared to both etravirine and rilpivirine. kuleuven.benih.gov The enzymatic inhibition assays confirmed that these compounds act as NNRTIs, with IC₅₀ values for 14b and 16c against the reverse transcriptase enzyme being 0.15 µM and 0.14 µM, respectively. kuleuven.be

In a broader context, structurally related pyrimido[4,5-d]pyrimidines have been evaluated for activity against other viruses. Certain derivatives featuring a cyclopropylamino group or an aminoindane moiety displayed remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.govmdpi.com

Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives Against HIV-1 Strains
CompoundViral StrainActivity (EC₅₀)Reference
13c2Single NNRTI-resistant mutants0.9 - 8.4 nM nih.govduke.edu
13c4Single NNRTI-resistant mutants0.9 - 8.4 nM nih.govduke.edu
14bResistant mutant panel5.79 - 28.3 nM kuleuven.benih.gov
16cResistant mutant panel2.85 - 18.0 nM kuleuven.benih.gov

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, and derivatives of fused pyrimidine systems, including the furo[3,4-d]pyrimidine (B15215042) family, have been explored for their antiproliferative effects. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). nih.govnih.gov

Studies on the structurally similar pyrimido[4,5-d]pyrimidine (B13093195) scaffold have yielded promising results. In an evaluation against a diverse panel of eight cancer cell lines, derivatives 7d and 7h demonstrated notable efficacy against several types of hematological cancers. nih.govmdpi.com Similarly, a series of pyrido[2,3-d]pyrimidines, another related class, were tested against five human cancer cell lines: hepatocellular carcinoma (HePG2), breast carcinoma (MCF-7), prostate carcinoma (PC3), colorectal carcinoma (HCT-116), and cervical carcinoma (HeLa). capes.gov.br Several compounds from this series, including 3, 4, 9, 11, 13, 14, 15, and 17 , showed high antitumor activity across the tested cell lines. capes.gov.br

The mechanism for some of these related compounds has been linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. capes.gov.br For example, compound 11 from the pyrido[2,3-d]pyrimidine (B1209978) series displayed a potent DHFR inhibitory activity with an IC₅₀ value of 6.5 µM. capes.gov.br Other research on furan-2(5H)-one derivatives showed excellent antiproliferative activity in the HCT-116 colon cancer cell line, with compounds 3a and 3d exhibiting IC₅₀ values of 1.3 µM and 1.6 µM, respectively. nih.gov

Antiproliferative Activity of Related Pyrimidine Derivatives
Compound SeriesCompound(s)Cancer Type / Cell LineObserved EffectReference
Pyrimido[4,5-d]pyrimidines7d, 7hHematological CancersEfficacious nih.govmdpi.com
Pyrido[2,3-d]pyrimidines11MCF-7 (Breast)High Antitumor Activity capes.gov.br
Pyrido[2,3-d]pyrimidines13, 14HePG2, MCF-7, PC3, HCT-116, HeLaHigh Antitumor Activity capes.gov.br
Furan-2(5H)-one Derivatives3aHCT-116 (Colon)IC₅₀ = 1.3 µM nih.gov
Furan-2(5H)-one Derivatives3dHCT-116 (Colon)IC₅₀ = 1.6 µM nih.gov

The antiproliferative activity of this compound derivatives and their structural analogs is often mediated through the direct modulation of critical cellular pathways that control cell fate, such as apoptosis (programmed cell death) and the cell division cycle.

Research into related pyrimidine-based compounds has demonstrated clear effects on these pathways. For example, compound 11 from a series of pyrido[2,3-d]pyrimidines was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. capes.gov.br This indicates that the compound not only halts the proliferation of cancer cells but also triggers their self-destruction. Similarly, a study on 3,5,7-substituted pyrazolo[4,3-d]pyrimidines, which are potent CDK inhibitors, confirmed that their mechanism of action involves the dephosphorylation of key proteins that regulate cell cycle progression. nih.gov This activity leads to the induction of apoptosis in lymphoma cell lines. nih.gov

Further investigations into other related structures have solidified this mechanistic link. A furan-2(5H)-one derivative, compound 3b , was shown to induce apoptosis in colon cancer cell lines by down-regulating the survival protein survivin and activating caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other studies have shown that certain compounds can induce cell cycle arrest by affecting the expression of regulatory proteins like p53, cyclins, and CDKs, ultimately blocking cellular division at specific checkpoints. capes.gov.brimrpress.com The ability of these compounds to trigger apoptosis and halt the cell cycle is a cornerstone of their potential as anticancer agents.

Advanced Computational and Theoretical Chemistry Studies on 5,7 Dihydrofuro 3,4 D Pyrimidin 4 3h One Systems

Quantum Chemical Calculations on 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of this compound systems. These studies offer a detailed understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of the furo[3,4-d]pyrimidine (B15215042) scaffold, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), have been employed to determine optimized molecular geometries, including bond lengths and angles. bhu.ac.in These calculations are crucial for understanding the three-dimensional arrangement of atoms, which is a key determinant of a molecule's chemical and biological properties. researchgate.net The pyrimidine (B1678525) ring, a core component of this system, is an aromatic heterocycle with two nitrogen atoms, and its electronic characteristics are influenced by electron delocalization. samipubco.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of quantum chemical studies, providing insights into a molecule's reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov For pyrimidine derivatives, a low HOMO-LUMO gap indicates that the molecule can be chemically reactive, which is a desirable trait for biologically active compounds. nih.govirjweb.com This analysis helps in understanding the potential for charge transfer within the molecule, which is crucial for its interaction with biological targets. nih.gov

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color-coded scale to represent different electrostatic potential values, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack). researchgate.net In pyrimidine derivatives, the negative potential is often located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. bhu.ac.inresearchgate.net This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to how a drug molecule binds to its biological target. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as a this compound derivative, interacts with a biological macromolecule, typically a protein or enzyme.

Ligand-Protein Docking with Target Enzymes (e.g., HIV-1 RT, EGFR)

Molecular docking studies have been extensively used to investigate the binding of dihydrofuro[3,4-d]pyrimidine derivatives to various enzymes. These compounds have shown promise as inhibitors of key therapeutic targets, including HIV-1 non-nucleoside reverse transcriptase (NNRTIs) and Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov Docking simulations place the ligand into the binding site of the target protein to predict its preferred binding orientation and affinity. samipubco.com For instance, derivatives of this scaffold have been docked into the ATP binding pocket of EGFR, suggesting their potential as EGFR inhibitors. nih.gov Similarly, systematic in silico studies, including molecular docking, have been performed on dihydrofuro[3,4-d]pyrimidine analogs as promising HIV-1 NNRTIs. frontiersin.orgresearchgate.net

Prediction of Binding Modes and Key Interactions

Docking studies not only predict binding affinity but also reveal the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For dihydrofuro[3,4-d]pyrimidine derivatives targeting HIV-1 RT, key amino acid residues such as Lys101, Tyr181, Tyr188, Trp229, and Phe227 have been identified as playing important roles in binding. frontiersin.orgresearchgate.net In the case of EGFR, residues like Met769 and Thr830 are often involved in hydrogen bonding with the inhibitor. nih.gov The exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine core can act as a hydrogen bond acceptor, potentially enhancing the binding affinity and resistance profiles of these compounds. nih.gov

Table 1: Key Amino Acid Interactions for this compound Derivatives with Target Enzymes

Target Enzyme Key Interacting Residues Type of Interaction Reference
HIV-1 RT Lys101, Tyr181, Tyr188, Trp229, Phe227 Hydrogen Bonding, Hydrophobic frontiersin.orgresearchgate.net
EGFR Met769, Thr830 Hydrogen Bonding nih.gov
EGFR Adenine (B156593) Binding Pocket Hydrogen Bonding nih.gov
Tubulin Cysβ239, Valβ236, Ileβ316, Leuβ246, Alaβ248, Metβ257, Alaβ314, Alaβ352 Hydrogen Bonding, Hydrophobic mdpi.com

Validation of Docking Protocols

Molecular docking is a cornerstone of in-silico drug design, predicting the preferred orientation of a ligand when bound to a receptor. However, the reliability of docking results is contingent upon the validation of the docking protocol. This validation ensures that the chosen scoring function and search algorithm can accurately reproduce the experimentally determined binding mode of a known ligand.

For systems involving furo[3,4-d]pyrimidine derivatives, a common validation procedure involves redocking a co-crystallized ligand into the active site of its target protein. For instance, in studies of related heterocyclic systems like pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1), the protocol is validated by redocking the known inhibitor BOS172722 into the Mps1 crystal structure. nih.gov A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, generally under 2.0 Å, indicating the protocol's ability to replicate the native binding orientation. nih.gov

Similarly, in the study of pyrido[2,3-d]pyrimidine (B1209978) derivatives targeting VEGFR-2 and HER-2, docking procedures were verified by re-docking the co-crystalized ligands into their respective binding sites before docking the new compounds. nih.gov This crucial step ensures that the subsequent predictions for novel furo[3,4-d]pyrimidine derivatives are based on a reliable and validated computational model.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for understanding the conformational landscape of flexible ligands like this compound and the stability of its interactions with a target protein.

MD simulations on related pyrimidine derivatives, such as 7H-pyrrolo[2,3-d]pyrimidine inhibitors of P21-activated kinase 4 (PAK4), have been used to investigate the stability of the protein-ligand complex. nih.gov Key metrics analyzed during MD simulations include the RMSD of the protein and ligand over the simulation trajectory. A stable RMSD indicates that the complex has reached equilibrium. nih.gov

Furthermore, MD simulations can elucidate the specific interactions that contribute to binding affinity. For example, simulations of pyrido[3,4-d]pyrimidine inhibitors with Mps1 revealed that van der Waals interactions and nonpolar solvation energies were key contributors to the binding free energies. mdpi.com They also highlighted the formation of stable hydrogen bonds with specific residues like G605 and K529, which are crucial for inhibitor activity. mdpi.com Such simulations for this compound systems would provide critical information on their dynamic behavior and the key residues involved in target binding. In a study on furo[2,3-d]pyrimidine (B11772683) derivatives, molecular dynamics simulations were performed to understand the binding pattern with PI3K and AKT-1 binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[3,4-D]pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models

The development of a robust QSAR model begins with a dataset of furo[3,4-d]pyrimidine derivatives with experimentally determined biological activities. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Various statistical methods can be employed to develop the QSAR model, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors utilized both MLR and ANN to develop predictive models. The quality of the developed models is assessed using statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE). A high R² and Q² (typically > 0.6) and a low RMSE indicate a model with good predictive ability.

The general workflow for developing a predictive QSAR model is outlined below:

StepDescription
1. Data Collection Compile a dataset of furo[3,4-d]pyrimidine derivatives with their corresponding biological activities (e.g., IC50 values).
2. Molecular Descriptor Calculation For each molecule, calculate a variety of physicochemical, topological, and electronic descriptors.
3. Dataset Division Split the dataset into a training set for model building and a test set for validation.
4. Model Building Use statistical methods like MLR or ANN to establish a relationship between the descriptors and biological activity.
5. Model Validation Evaluate the predictive performance of the model using the test set and various statistical metrics.

Identification of Physicochemical Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of key molecular descriptors that influence the biological activity of the compounds. These descriptors provide insights into the structural features that are important for potency and can guide the design of new, more active derivatives.

A descriptor is a numerical representation of a molecule's chemical information. These can be categorized into different dimensions, from 0D (e.g., molecular weight) to 3D (e.g., spatial conformation) and even 4D (considering conformational changes over time). mdpi.com

In QSAR studies of related pyrimidine derivatives, a wide range of descriptors are often calculated using software like DRAGON. These can include:

Constitutional descriptors: Related to the molecular composition (e.g., number of atoms, rings).

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and polar surface area.

For example, a study on pyrimidine derivatives as VEGFR-2 inhibitors might identify descriptors related to molecular size, shape, and electronic properties as being crucial for inhibitory activity. The identification of such descriptors for the furo[3,4-d]pyrimidine scaffold would be invaluable for optimizing their therapeutic potential.

Below is a table of common physicochemical descriptors and their significance in drug design:

DescriptorSymbolSignificance
LogP (Octanol-Water Partition Coefficient) logPMeasures the lipophilicity of a compound, affecting its absorption and distribution.
Topological Polar Surface Area TPSARelates to the compound's ability to permeate cell membranes.
Hydrogen Bond Donors HBDThe number of hydrogen atoms attached to electronegative atoms, influencing solubility and target binding.
Hydrogen Bond Acceptors HBAThe number of electronegative atoms, important for solubility and target binding.
Molecular Weight MWInfluences absorption and distribution; often a consideration in drug-likeness rules.
Molar Refractivity MRRelates to the volume of the molecule and its polarizability.

By understanding which of these descriptors positively or negatively correlate with the activity of furo[3,4-d]pyrimidine derivatives, medicinal chemists can make more informed decisions in the design of new and improved therapeutic agents.

Future Research Trajectories and Unexplored Dimensions in 5,7 Dihydrofuro 3,4 D Pyrimidin 4 3h One Research

Exploration of Alternative Synthetic Methodologies and Sustainable Synthesis

The development of novel and efficient synthetic routes is crucial for the exploration of the furo[3,4-d]pyrimidine (B15215042) chemical space. Future efforts will likely focus on methodologies that are not only high-yielding but also environmentally benign.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For instance, the use of microwave-assisted synthesis has been shown to be effective for preparing related pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, often leading to excellent yields in shorter reaction times. nih.gov Similarly, employing environmentally friendly solvents like ionic liquids can facilitate easier work-up and milder reaction conditions. researchgate.net

Catalyst-Free Reactions: The development of catalyst-free multi-component reactions represents a significant step towards sustainable synthesis. researchgate.net These methods simplify the synthetic process and reduce chemical waste.

Bio-based Starting Materials: A novel and sustainable approach involves the use of abundant biopolymers like chitin (B13524) to access key heteroaromatic scaffolds. researchgate.net For example, furo[3,2-d]pyrimidin-4-one has been synthesized from chitin-derived platforms, showcasing the potential for creating valuable chemical entities from renewable resources. researchgate.net

Investigation of Novel Biological Targets for Furo[3,4-D]pyrimidine Scaffolds

While the furo[3,4-d]pyrimidine scaffold is known for its activity against certain targets, a vast number of biological pathways remain to be explored. Identifying new molecular targets is a key objective for future research.

The versatility of the pyrimidine (B1678525) core suggests that derivatives of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one could interact with a wide range of biological molecules. Screening against diverse panels of enzymes and receptors will be critical. Some promising areas of investigation for the broader pyrimidine and fused pyrimidine families include:

Kinase Inhibition: Many pyrimidine derivatives have shown potent inhibitory activity against various kinases. Future studies could explore the effect of the furo[3,4-d]pyrimidine scaffold on kinases implicated in cancer and other diseases, such as:

PI3K/AKT: Novel furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as dual inhibitors of PI3K/AKT. rsc.orgnih.gov

CDK2: Pyrazolo[3,4-d]pyrimidine derivatives have been designed as CDK2 inhibitors. researchgate.netrsc.org

GSK-3β: Dual inhibitors of CDK2 and GSK-3β based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed. nih.gov

mTOR: Pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs have been evaluated as mTOR inhibitors. nih.gov

VEGFR-2: Pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against VEGFR-2. rsc.org

Hematopoietic Progenitor Kinase 1 (HPK1): This has been identified as a promising target for cancer immunotherapy, with 1H-pyrazolo[3,4-d]pyrimidine derivatives being developed as inhibitors. nih.gov

Reverse Transcriptase Inhibition: Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating the scaffold's potential in antiviral research. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: The furo[2,3-d]pyrimidine scaffold has been reported as a potential DHFR inhibitor, a key target in cancer chemotherapy. nih.gov

Phosphodiesterase (PDE) Inhibition: Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and tested as inhibitors of phosphodiesterase type 4 (PDE4), which is relevant for treating asthma and COPD. nih.gov

Development of Advanced Computational Models for Precise Prediction

Computational chemistry has become an indispensable tool in modern drug discovery. The development of more sophisticated and accurate predictive models is a key future direction for research on this compound.

Quantitative Structure-Activity Relationship (QSAR): The development of 3D-QSAR models can provide insights into the structural requirements for biological activity and help predict the potency of novel derivatives. mdpi.com

Pharmacophore Mapping: This technique helps to identify the essential structural features required for a compound to interact with a specific biological target. mdpi.com

Molecular Docking and Dynamics: These methods are used to predict the binding mode of a ligand within the active site of a target protein and to assess the stability of the ligand-protein complex. rsc.orgnih.gov Advanced simulations can provide a more dynamic picture of the molecular interactions.

In Silico ADMET Prediction: Computational tools that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. rsc.org

Computational TechniqueApplication in Furo[3,4-d]pyrimidine Research
3D-QSAR Develop statistically significant models to predict biological activity. mdpi.com
Pharmacophore Mapping Identify key features necessary for interaction with biological targets. mdpi.com
Molecular Docking Predict binding modes and interactions with target proteins like kinases. rsc.orgnih.gov
Molecular Dynamics Simulate the dynamic behavior of the ligand-target complex to assess stability. rsc.org
ADMET Prediction Forecast pharmacokinetic properties to guide the design of drug-like molecules. rsc.org

Design of Multi-Targeting this compound Derivatives

The concept of "one molecule, multiple targets" is gaining traction as a strategy to address complex diseases like cancer. Designing derivatives of this compound that can modulate multiple biological targets simultaneously is a promising avenue for future research.

For example, based on findings with related scaffolds, it may be possible to design single molecules that act as dual inhibitors of PI3K/AKT or CDK2/GSK-3β. rsc.orgnih.govnih.gov This approach could lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance.

Integration of Experimental and Computational Approaches for Rational Design

The synergy between computational design and experimental validation is a powerful paradigm in drug discovery. Future research will increasingly rely on an integrated approach where computational models guide the synthesis of targeted molecules, and experimental results, in turn, refine the computational models.

This iterative cycle of design, synthesis, and testing allows for a more rational and efficient exploration of the chemical space around the this compound scaffold. Many studies on related pyrimidine derivatives already exemplify this integrated strategy, combining molecular modeling with synthesis and biological evaluation to discover potent inhibitors. rsc.orgnih.govresearchgate.netrsc.orgnih.gov

Expansion of the Furo[3,4-D]pyrimidine Chemical Library for Screening Initiatives

To fully unlock the therapeutic potential of the furo[3,4-d]pyrimidine scaffold, it is essential to build and screen a diverse library of its derivatives. High-throughput screening (HTS) campaigns against a wide array of biological targets can uncover novel activities and provide starting points for new drug discovery programs.

The synthesis of new series of pyrazolo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives for evaluation against panels of cancer cell lines is a common strategy reported in the literature. rsc.orgnih.govrsc.orgrsc.org Expanding these efforts to include a broader range of furo[3,4-d]pyrimidine derivatives will be a key driver of future discoveries.

Q & A

Q. What are the common synthetic routes for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one, and how can reaction efficiency be optimized?

The compound is typically synthesized via [3+2] cycloaddition or multi-component reactions. Optimization can be achieved using Design of Experiments (DOE) methodologies, such as fractional factorial designs, to systematically evaluate variables like catalyst loading, solvent polarity, and reaction temperature. For example, ultrasonic-assisted synthesis (similar to pyrido[2,3-d]pyrimidines) has been shown to enhance reaction rates and yields under controlled conditions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹).
  • NMR spectroscopy (¹H/¹³C) to resolve ring substituents and hydrogen bonding interactions.
  • Mass spectrometry (MS) for molecular ion confirmation and fragmentation patterns.
  • X-ray crystallography for absolute stereochemical assignment. Cross-referencing with structurally analogous pyrido[3,4-d]pyrimidinones (e.g., PubChem data) ensures accurate interpretation .

Q. How does the stability of this compound vary under different storage conditions?

Stability is influenced by moisture, light, and oxygen. Recommended protocols include:

  • Storage in an inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
  • Use of amber glass vials to mitigate photodegradation.
  • Regular purity checks via HPLC to monitor degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) and QM/MM simulations can model transition states and reaction pathways, particularly for cycloaddition or ring-opening reactions. For example, ICReDD’s approach combines quantum chemical calculations with experimental validation to identify optimal reaction conditions and regioselectivity trends . Kinetic isotope effects (KIEs) and Hammett plots further validate computational predictions .

Q. What systematic approaches resolve contradictions in reported biological activity data for derivatives?

Contradictions may arise from assay variability or impurities. A validation framework includes:

  • Dose-response studies to establish reproducibility across independent labs.
  • Control experiments with structurally validated intermediates (e.g., using LC-MS).
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects in bioassays) .

Q. What reactor design considerations are critical for scaled-up syntheses of derivatives?

Key factors include:

  • Temperature control : Jacketed reactors to manage exothermic cycloadditions.
  • Mixing efficiency : Impeller design to ensure homogeneity in multi-phase systems.
  • Catalyst retention : Membrane reactors for heterogeneous catalysis. Computational fluid dynamics (CFD) simulations optimize these parameters under industrial-scale conditions .

Q. What advanced mechanistic studies elucidate the [3+2] cycloaddition mechanism in furopyrimidine ring formation?

Techniques include:

  • Kinetic isotope effects (KIEs) to identify rate-determining steps.
  • Trapping experiments with radical scavengers or electrophilic probes.
  • In situ FTIR/NMR to monitor intermediate formation. Cross-validation with computational transition-state models refines proposed mechanisms .

Q. How do substituent effects modulate the compound’s electronic properties and bioactivity?

Hammett linear free-energy relationships (LFERs) quantify electronic effects of substituents (e.g., electron-withdrawing groups at C5/C7). Electrochemical studies (cyclic voltammetry) and frontier molecular orbital (FMO) analysis correlate these effects with observed bioactivity or catalytic behavior .

Methodological Guidelines

  • For synthetic optimization , use a 2³ factorial design to screen variables (e.g., temperature, catalyst, solvent) and identify critical parameters .
  • For data validation , apply Grubbs’ test to exclude outliers in replicate experiments .
  • For scale-up , prioritize continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.